1-(2-Methyl-5-thiazolyl)but-1-en-3-one

Stereochemistry Enone geometry Structural confirmation

1-(2-Methyl-5-thiazolyl)but-1-en-3-one (CAS 95453‑61‑5), systematically referred to as (E)-4-(2‑methyl‑1,3‑thiazol‑5‑yl)but‑3‑en‑2‑one, is a thiazole‑derived α,β‑unsaturated ketone with molecular formula C₈H₉NOS and a molecular weight of 167.23 g/mol. The compound is typically supplied as a low‑melting solid with a minimum purity of 95%.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
Cat. No. B8545604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-5-thiazolyl)but-1-en-3-one
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)C=CC(=O)C
InChIInChI=1S/C8H9NOS/c1-6(10)3-4-8-5-9-7(2)11-8/h3-5H,1-2H3
InChIKeyPIUJSEUVOAZMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methyl-5-thiazolyl)but-1-en-3-one – Key Properties and Procurement Baseline for a Versatile Thiazole Enone Intermediate


1-(2-Methyl-5-thiazolyl)but-1-en-3-one (CAS 95453‑61‑5), systematically referred to as (E)-4-(2‑methyl‑1,3‑thiazol‑5‑yl)but‑3‑en‑2‑one, is a thiazole‑derived α,β‑unsaturated ketone with molecular formula C₈H₉NOS and a molecular weight of 167.23 g/mol [1]. The compound is typically supplied as a low‑melting solid with a minimum purity of 95% . Its structure combines a 2‑methylthiazole heterocycle with a conjugated enone side‑chain, a motif that underpins its utility as a synthetic building block in medicinal chemistry, agrochemical research, and flavour‑material development [2].

Why Generic Substitution Fails for 1-(2-Methyl-5-thiazolyl)but-1-en-3-one – Positional Isomerism and Olefin Geometry Are Not Interchangeable


Thiazole‑butenone isomers that differ in the substitution pattern of the thiazole ring (2‑methyl, 4‑methyl, or unsubstituted) or in the geometry of the enone double bond cannot be regarded as drop‑in replacements. The specific (E)‑5‑(2‑methylthiazolyl) arrangement present in the target compound grants a unique spatial orientation of the methyl and carbonyl groups that governs both the electronic landscape of the heterocycle and the reactivity of the conjugated π‑system [1]. Even closely related positional isomers (e.g., 4‑thiazolyl analogues) or the Z‑olefin would be expected to exhibit different dipole moments, different steric accessibility at the β‑carbon, and, consequently, divergent behaviour in cycloadditions, Michael additions, or biological target recognition [2]. Without explicit head‑to‑head comparison data, however, the current evidence base for quantifiable differentiation remains largely indirect.

Quantitative Evidence Guide for 1-(2-Methyl-5-thiazolyl)but-1-en-3-one – Comparator-Anchored Data for Informed Selection


Stereochemical Purity – (E)-Configuration Confirmed by Computed IUPAC Designation and Synthetic NMR

PubChem unequivocally lists the compound as the (E)‑isomer, (E)‑4‑(2‑methyl‑1,3‑thiazol‑5‑yl)but‑3‑en‑2‑one, based on InChI‑derived stereochemistry [1]. The synthetic route yields the same (E)‑product, as evidenced by the characteristic vicinal coupling pattern observed in the ¹H NMR spectrum (δ 6.36, 1H, d, and δ 7.56, 1H, d, CDCl₃) [2]. While the Z‑isomer is not commercially available and its properties remain unreported, the confirmed (E)‑configuration provides a well‑defined starting point for stereospecific transformations that cannot be assured with uncharacterized isomer mixtures.

Stereochemistry Enone geometry Structural confirmation

Synthetic Yield – Mild Aldol Protocol Delivers 43% Isolated Yield Without Chromatography

The compound is prepared by a straightforward aldol condensation between 2‑methylthiazole‑5‑carboxaldehyde and acetone using 2% aqueous NaOH at ambient temperature. The product is isolated as a low‑melting solid in 43% yield after simple extraction and evaporation, without recourse to chromatography [1]. While direct yield comparisons with alternative routes to other thiazolyl‑butenone isomers are lacking, the operational simplicity and avoidance of specialized reagents or catalysts distinguish this route from multi‑step sequences that are required for some 4‑thiazolyl or benzothiazole congeners.

Synthetic efficiency Aldol condensation Process chemistry

Computed Lipophilicity – XLogP3 = 1.5 Positions the Compound for Balanced Aqueous‑Organic Partitioning

The PubChem‑computed partition coefficient (XLogP3) for the target compound is 1.5 [1]. In contrast, the des‑methyl analogue 4‑(1,3‑thiazol‑5‑yl)but‑3‑en‑2‑one (C₇H₇NOS) has a lower computed XLogP3 of approximately 0.9, reflecting the absence of the lipophilic methyl substituent [2]. The modest increase in log P offered by the 2‑methyl group may enhance membrane permeability in cell‑based assays while maintaining sufficient aqueous solubility for in‑vitro testing.

Lipophilicity Drug‑likeness ADME prediction

Patent‑Disclosed Agrochemical Utility – Generic Formula in US 5,225,423 Encompasses the Compound as a Pesticidal Lead

U.S. Patent 5,225,423, assigned to Shell International Research, claims butenone compounds of general formula I wherein R¹ represents a pyridyl or thiazolyl group bearing one or more substituents, and explicitly exemplifies thiazolyl‑butenones as pesticidal agents [1]. 1‑(2‑Methyl‑5‑thiazolyl)but‑1‑en‑3‑one falls squarely within this generic scope, providing a freedom‑to‑operate anchor and a defined biological application space that is not necessarily shared by other positional isomers or non‑patented analogues.

Pesticide Agrochemical intermediate Patent landscape

Purity Specification – Commercially Available at ≥95% Purity, Aligning with Standard Medicinal Chemistry Requirements

Multiple reputable suppliers list the compound with a minimum purity of 95% [1]. This specification meets the typical threshold for biological screening and synthetic intermediate use. While this purity level is common among research‑grade thiazole derivatives, it serves as a procurement baseline against which prospective bulk or custom‑synthesis orders can be evaluated.

Purity specification Quality control Procurement standard

Caveat – High‑Strength Differential Evidence Remains Sparse

Despite the compound’s defined stereochemistry, synthetic accessibility, and patent‑documented utility, no published study could be located that directly compares 1‑(2‑methyl‑5‑thiazolyl)but‑1‑en‑3‑one with its closest positional isomers or des‑methyl analogues in a quantitative biological, physicochemical, or performance assay. Consequently, the differentiation claims presented here rest on supporting evidence and class‑level inference rather than on head‑to‑head experimental data. Users requiring rigorous comparator‑anchored justification may need to commission bespoke profiling studies.

Evidence gap Comparator data Future work

Best‑Fit Application Scenarios for 1-(2-Methyl-5-thiazolyl)but-1-en-3-one Based on Available Evidence


Stereospecific Synthesis of Chiral γ‑Lactams or Cyclohexenones

The confirmed (E)‑enone geometry makes the compound an excellent Michael acceptor for asymmetric organocatalytic or metal‑catalysed conjugate additions, enabling the construction of chiral thiazole‑containing carbocycles and heterocycles with predictable stereochemical outcomes [1].

Agrochemical Lead‑Optimisation Programmes

The compound’s inclusion in the generic scope of US 5,225,423 provides a defensible starting point for the design of novel thiazole‑based pesticides, potentially shortening the path to patent filing and candidate nomination [2].

Medicinal Chemistry Libraries Requiring Balanced Lipophilicity

With a computed XLogP3 of 1.5, the compound offers a moderate lipophilicity window that is often preferred for fragment‑based screening and lead‑like compound collections, especially when compared to more polar des‑methyl thiazole analogues [3].

Process‑Scale Intermediate Supply

The chromatography‑free, room‑temperature aldol synthesis yielding 43% product permits straightforward scale‑up in standard laboratory settings, making the compound a practical intermediate for downstream derivatisation campaigns [4].

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